4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol
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Overview
Description
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxy and methylbutynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a piperidine derivative with a suitable alkyne precursor, followed by hydroxylation and methylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Uniqueness
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2,5-dimethylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
22281-80-7 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C12H21NO2/c1-9-8-13-10(2)7-12(9,15)6-5-11(3,4)14/h9-10,13-15H,7-8H2,1-4H3 |
InChI Key |
FEMHHXXFLHGPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)C)(C#CC(C)(C)O)O |
Origin of Product |
United States |
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